molecular formula C12H12FN3 B2558270 2-fluoro-N-[2-(pyridin-4-yl)ethyl]pyridin-4-amine CAS No. 1566144-77-1

2-fluoro-N-[2-(pyridin-4-yl)ethyl]pyridin-4-amine

Cat. No.: B2558270
CAS No.: 1566144-77-1
M. Wt: 217.247
InChI Key: AQEXCLQRFDQRAG-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(pyridin-4-yl)ethyl]pyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(pyridin-4-yl)ethyl]pyridin-4-amine typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halides, sulfonates, or nitro groups in position 2 are often used as starting materials. Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of complex fluorinating agents such as AlF3 and CuF2 at high temperatures (450–500°C). These methods can yield mixtures of fluorinated products, which are then separated and purified .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(pyridin-4-yl)ethyl]pyridin-4-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-fluoro-N-[2-(pyridin-4-yl)ethyl]pyridin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[2-(pyridin-4-yl)ethyl]pyridin-4-amine is unique due to the specific positioning of the fluorine atom and the pyridin-4-yl group. This unique structure can result in distinct physical, chemical, and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-fluoro-N-(2-pyridin-4-ylethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c13-12-9-11(4-8-16-12)15-7-3-10-1-5-14-6-2-10/h1-2,4-6,8-9H,3,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEXCLQRFDQRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCNC2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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